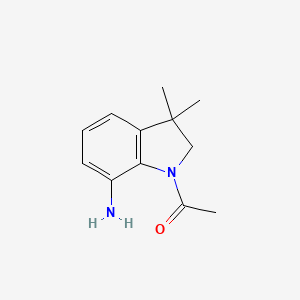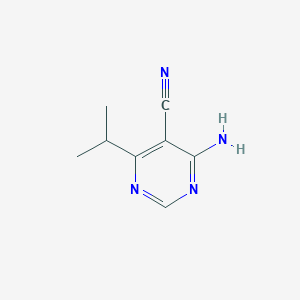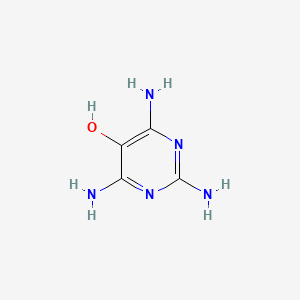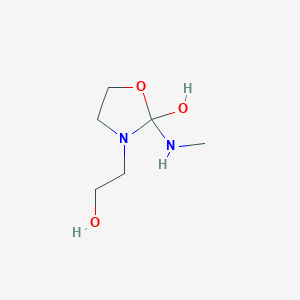
5-(Dimethylamino)-2-(methylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-2-(methylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of both dimethylamino and methylamino groups attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid, followed by reduction and subsequent amination reactions. The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficiency and safety. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)-2-(methylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
5-(Dimethylamino)-2-(methylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-2-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways. The presence of amino groups allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 2-(Methylamino)benzoic acid
- Benzofuran derivatives
Comparison
Compared to similar compounds, 5-(Dimethylamino)-2-(methylamino)benzoic acid exhibits unique reactivity due to the presence of both dimethylamino and methylamino groups. This dual functionality enhances its versatility in chemical reactions and broadens its range of applications in various fields.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-11-9-5-4-7(12(2)3)6-8(9)10(13)14/h4-6,11H,1-3H3,(H,13,14) |
Clé InChI |
HIFFNAQTINMSGB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)N(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)











